

Application Notes and Protocols: Imaging Techniques for Monitoring THR-β Agonist Efficacy

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Compound of Interest		
Compound Name:	THR- A agonist 3	
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Introduction

Thyroid hormone receptor-beta (THR- β) agonists are a promising class of therapeutics for the treatment of non-alcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD). These agents selectively target THR- β in the liver, leading to increased fatty acid metabolism and reduced liver fat. To effectively evaluate the efficacy of THR- β agonists in preclinical and clinical settings, it is crucial to employ accurate and reproducible imaging techniques that can non-invasively quantify changes in liver pathophysiology.

These application notes provide detailed protocols for key imaging modalities used to monitor the therapeutic effects of THR-β agonists, including Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) for liver fat quantification, Magnetic Resonance Elastography (MRE) for assessing liver fibrosis, and Transient Elastography (FibroScan®) for measuring both liver stiffness and steatosis.

THR-β Signaling Pathway in Hepatocytes

Thyroid hormone receptor-beta (THR- β) is predominantly expressed in the liver and plays a critical role in regulating lipid and glucose metabolism. THR- β agonists are designed to selectively activate this receptor, thereby stimulating fatty acid oxidation and reducing hepatic



steatosis.[1] The signaling cascade initiated by THR- β activation ultimately leads to a reduction in liver fat, inflammation, and fibrosis.

THR- β signaling pathway in hepatocytes.

Quantitative Data from THR-β Agonist Clinical Trials

The following tables summarize the quantitative imaging data from clinical trials of two prominent THR- β agonists, Resmetirom (Madrigal Pharmaceuticals) and VK2809 (Viking Therapeutics).

Table 1: Resmetirom (MAESTRO-NAFLD-1 Trial) Imaging Data

Parameter	Timepoint	Placebo	Resmetirom (80 mg)	Resmetirom (100 mg)
MRI-PDFF				
Relative Change from Baseline	Week 16	-	-34.9%	-38.6%
Relative Change from Baseline	Week 52	-	-28.8%	-33.9%
MRE (kPa)				
Change from Baseline	Week 52	-	-1.02	-1.70
FibroScan CAP (dB/m)				
Change from Baseline	Week 52	-	-	-42
FibroScan VCTE (kPa)				
Change from Baseline	Week 52	-	-	-3.1



Data sourced from Medscape and Madrigal Pharmaceuticals press releases.[2]

Table 2: VK2809 (VOYAGE Trial) MRI-PDFF Data

Parameter	Timepoint	Placebo	VK2809 (2.5 mg QD)	VK2809 (5 mg QOD)	VK2809 (10 mg QOD)
MRI-PDFF					
Median Relative Change from Baseline	Week 12	-3.7%	-45.3%	-36.8%	-51.7%
Mean Relative Change from Baseline	Week 52	-	-37%	-	-55%
% Patients with ≥30% Reduction	Week 12	-	Up to 85%	Up to 85%	Up to 85%
% Patients with ≥30% Reduction	Week 52	-	-	64%	88%

Data sourced from Viking Therapeutics press releases and clinical trial publications.[3][4][5][6] [7][8][9]

Experimental Protocols

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive imaging biomarker that accurately quantifies the fraction of protons in tissue that are bound to fat. It is a highly reproducible method for measuring liver fat content and is increasingly used as a primary endpoint in NASH clinical trials.[10][11]



Experimental workflow for MRI-PDFF.

Protocol:

- Patient Preparation: Patients should fast for a minimum of 4-6 hours prior to the MRI scan to reduce postprandial changes in liver fat.
- Patient Positioning: The patient is positioned supine and head-first on the MRI table.
- Coil Placement: A torso phased-array coil is placed over the abdomen to ensure optimal signal-to-noise ratio.
- Image Acquisition:
 - A 3D spoiled gradient-recalled echo (GRE) sequence with multiple echo times is acquired during a single breath-hold.
 - Typical acquisition parameters include:
 - Repetition Time (TR): < 10 ms
 - Echo Times (TE): Multiple echoes (e.g., 1.1, 2.2, 3.3, 4.4, 5.5, 6.6 ms)
 - Flip Angle: 3-5 degrees
 - Slice Thickness: 3-5 mm
- Data Processing: The acquired multi-echo data is processed using a fat-water separation algorithm to generate a proton density fat fraction (PDFF) map of the liver.
- Image Analysis:
 - Regions of Interest (ROIs) are drawn on the PDFF map in multiple locations across the liver lobes, avoiding major blood vessels and biliary ducts.
 - The mean PDFF value across all ROIs is calculated to provide a quantitative measure of the average liver fat content.



Magnetic Resonance Elastography (MRE)

MRE is a non-invasive MRI technique that measures the stiffness of liver tissue, which is a direct indicator of fibrosis.[12][13][14] It is considered the most accurate non-invasive method for staging liver fibrosis.[14]

Experimental workflow for MRE.

Protocol:

- Patient Preparation: Patients should fast for a minimum of 4-6 hours prior to the MRE scan.
- Patient Positioning: The patient is positioned supine and head-first on the MRI table.
- Driver Placement: A small, passive driver is placed on the patient's right upper abdomen, over the liver. This driver is connected to an active driver outside the MRI scanner room which generates low-frequency mechanical waves.
- Image Acquisition:
 - A phase-contrast gradient-echo MRE sequence is acquired during a series of breathholds.
 - The sequence is synchronized with the mechanical waves to visualize their propagation through the liver.
 - Typical acquisition parameters include:
 - Vibration Frequency: 60 Hz
 - TR: 50 ms
 - TE: 20-25 ms
 - Flip Angle: 25-30 degrees
 - Slice Thickness: 5-10 mm



- Data Processing: The raw wave images are processed using specialized software to generate an elastogram, which is a color-coded map of liver stiffness.
- Image Analysis:
 - ROIs are drawn on the elastogram, encompassing a large area of the liver parenchyma while avoiding the edges and large vessels.
 - The mean stiffness value within the ROIs is calculated and reported in kilopascals (kPa).

Transient Elastography (FibroScan®)

FibroScan® is an ultrasound-based technique that measures liver stiffness (a surrogate for fibrosis) and the controlled attenuation parameter (CAP), which correlates with hepatic steatosis. It is a rapid and widely available non-invasive tool.[4][15][16]

Experimental workflow for FibroScan®.

Protocol:

- Patient Preparation: Patients should fast for at least 3 hours before the examination.
- Patient Positioning: The patient lies in a supine position with their right arm raised behind their head to widen the intercostal spaces.
- Probe Placement: The FibroScan® probe is placed on the skin in an intercostal space overlying the right lobe of the liver.
- Measurement Acquisition:
 - The operator applies gentle pressure with the probe and triggers a measurement. A
 mechanical vibration is transmitted through the liver, and the velocity of the resulting shear
 wave is measured by ultrasound.
 - The machine automatically acquires both a liver stiffness measurement (LSM) and a CAP value.
 - The operator obtains at least 10 valid measurements from the same location.



 Data Analysis: The FibroScan® device automatically calculates the median liver stiffness in kPa and the median CAP value in dB/m. The interquartile range (IQR) of the measurements is also provided as a measure of variability. A successful examination is generally defined as having at least 10 valid measurements with an IQR/median value of <30% for LSM.

Conclusion

The imaging techniques outlined in these application notes provide robust and non-invasive methods for assessing the efficacy of THR- β agonists in the treatment of NASH. MRI-PDFF offers precise quantification of hepatic steatosis, while MRE provides the most accurate non-invasive assessment of liver fibrosis. FibroScan® serves as a valuable, widely accessible tool for simultaneous estimation of both steatosis and stiffness. The selection of the appropriate imaging modality will depend on the specific aims of the research or clinical trial. The standardized protocols provided herein are intended to ensure data quality and consistency, facilitating the reliable evaluation of these promising new therapies.

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